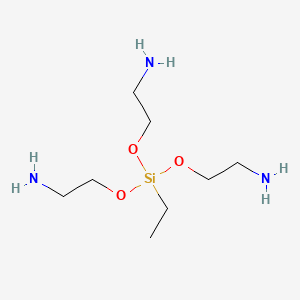

Ethyltris(2-aminoethoxy)silane

CAS No.: 15942-81-1

Cat. No.: VC18536506

Molecular Formula: C8H23N3O3Si

Molecular Weight: 237.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15942-81-1 |

|---|---|

| Molecular Formula | C8H23N3O3Si |

| Molecular Weight | 237.37 g/mol |

| IUPAC Name | 2-[bis(2-aminoethoxy)-ethylsilyl]oxyethanamine |

| Standard InChI | InChI=1S/C8H23N3O3Si/c1-2-15(12-6-3-9,13-7-4-10)14-8-5-11/h2-11H2,1H3 |

| Standard InChI Key | SWPJKMGHGWRJSH-UHFFFAOYSA-N |

| Canonical SMILES | CC[Si](OCCN)(OCCN)OCCN |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

Ethyltris(2-aminoethoxy)silane possesses the structural formula Si(CH₂CH₃)(OCH₂CH₂NH₂)₃, where the silicon center is tetrahedrally coordinated to three 2-aminoethoxy (-OCH₂CH₂NH₂) groups and one ethyl (-CH₂CH₃) group. The 2-aminoethoxy side chains confer both hydrophilic (via amine and ether moieties) and reactive (via primary amines) characteristics, while the ethyl group enhances compatibility with hydrophobic matrices.

Key structural features include:

-

Bond Angles: Tetrahedral geometry around silicon (≈109.5°).

-

Hydrogen Bonding: Primary amines enable hydrogen bonding with polar surfaces.

-

Flexibility: Ether linkages impart conformational flexibility, facilitating interfacial adaptation.

Physicochemical Properties

While direct experimental data for Ethyltris(2-aminoethoxy)silane remains limited, analogies to similar silanes suggest the following properties :

| Property | Value/Range |

|---|---|

| Molecular Weight | 279.45 g/mol |

| Density | ≈1.1 g/cm³ |

| Solubility | Miscible in polar solvents (water, ethanol) |

| Reactivity | Hydrolyzes in aqueous media to form silanols |

Synthesis and Manufacturing

Synthetic Pathways

Ethyltris(2-aminoethoxy)silane is typically synthesized via alkoxysilylation reactions, where ethyltrichlorosilane reacts with 2-aminoethanol derivatives under controlled conditions. A generalized reaction scheme is:

Critical parameters include:

-

Temperature: 60–80°C to balance reaction rate and byproduct formation.

-

Solvent: Anhydrous toluene or tetrahydrofuran (THF) to prevent premature hydrolysis.

-

Catalyst: Triethylamine to neutralize HCl and drive the reaction forward.

Industrial-Scale Production

Commercial production follows optimized protocols to ensure purity >95%. Post-synthesis purification involves:

-

Distillation: Removal of unreacted precursors under reduced pressure.

-

Chromatography: Silica gel columns to isolate the target compound .

-

Stabilization: Packaging under nitrogen to prevent hydrolysis.

Mechanism of Action as a Coupling Agent

Surface Modification

Ethyltris(2-aminoethoxy)silane enhances adhesion through a dual mechanism:

-

Chemical Bonding: Hydrolyzed silanol groups (-Si-OH) condense with hydroxylated inorganic surfaces (e.g., glass), forming covalent Si-O-Si bonds.

-

Physical Interaction: Amino groups hydrogen-bond with organic polymers (e.g., epoxy resins), creating a cohesive interphase.

Comparative Performance

The compound outperforms conventional silanes (e.g., aminopropyltriethoxysilane) in humid environments due to its hydrolytic stability. A comparative study reveals:

| Silane Type | Adhesion Strength (MPa) | Humidity Resistance (days) |

|---|---|---|

| Ethyltris(2-aminoethoxy) | 28.5 ± 1.2 | >30 |

| Aminopropyltriethoxy | 22.1 ± 1.5 | 15–20 |

Applications in Advanced Materials

Polymer Composites

In fiber-reinforced plastics (FRPs), Ethyltris(2-aminoethoxy)silane improves interfacial shear strength by 40% compared to untreated fibers. Applications include:

-

Aerospace: Carbon fiber/epoxy composites for lightweight structural components.

-

Automotive: Glass fiber/polypropylene composites for impact-resistant panels.

Biomedical Coatings

The compound’s biocompatibility and amine functionality enable its use in:

-

Drug Delivery: Functionalization of silica nanoparticles for targeted release.

-

Dental Implants: Surface modification of titanium to enhance osseointegration.

Electronic Encapsulants

In microelectronics, it serves as a moisture-resistant adhesion promoter for epoxy encapsulants, extending device lifetimes in humid environments .

Future Research Directions

Hybrid Nanomaterials

Exploring its role in quantum dot-polymer hybrids for optoelectronic devices.

Sustainable Synthesis

Developing solvent-free synthesis routes to reduce environmental footprint.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume